molecular formula C10H21N3O B14787805 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14787805
M. Wt: 199.29 g/mol
InChI Key: PVESULPZKUQRON-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chiral compound with a molecular formula of C10H21N3O. It is a member of the amide class of compounds and features a piperidine ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Amidation Reaction: The key step involves the amidation of a suitable amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide
  • 2-Amino-N-methyl-N-(2-methylphenyl)propanamide
  • 2-Amino-N-methyl-N-(4-methylphenyl)methylpropanamide

Uniqueness

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is unique due to its chiral nature and the presence of the piperidine ring. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-methyl-N-(1-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3

InChI Key

PVESULPZKUQRON-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)C)N

Origin of Product

United States

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